molecular formula C7H10BrN3O B8768779 5-bromo-4-methoxy-N,N-dimethylpyrimidin-2-amine CAS No. 57054-84-9

5-bromo-4-methoxy-N,N-dimethylpyrimidin-2-amine

Cat. No. B8768779
CAS RN: 57054-84-9
M. Wt: 232.08 g/mol
InChI Key: IZDRPXOSXLJNPF-UHFFFAOYSA-N
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Description

5-bromo-4-methoxy-N,N-dimethylpyrimidin-2-amine is a useful research compound. Its molecular formula is C7H10BrN3O and its molecular weight is 232.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-4-methoxy-N,N-dimethylpyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-4-methoxy-N,N-dimethylpyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

57054-84-9

Product Name

5-bromo-4-methoxy-N,N-dimethylpyrimidin-2-amine

Molecular Formula

C7H10BrN3O

Molecular Weight

232.08 g/mol

IUPAC Name

5-bromo-4-methoxy-N,N-dimethylpyrimidin-2-amine

InChI

InChI=1S/C7H10BrN3O/c1-11(2)7-9-4-5(8)6(10-7)12-3/h4H,1-3H3

InChI Key

IZDRPXOSXLJNPF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C(=N1)OC)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

224 ml (448 mmol) of dimethylamine was added to a solution of 50 g (224 mmol) 5-bromo-2-chloro-4-methoxypyrimidine at RT and the solution was stirred at RT for 72 hours. To get more product, another 40 ml dimethylamine were added and reaction mixture was stirred at RT for 1 hour. The mixture was concentrated and the crude was diluted in EtOAc/brine, extracted and the organic extract was dried (Na2SO4) and concentrated to afford 51.79 g (223 mmol) of the title compound as a white solid. LCMS: (M+H)=231/233; tR=1.02 min (LC-MS 4). 1H-NMR (d6-DMSO, 400 MHz) 8.17 (s, 1H) 3.89 (s, 3H) 3.07 (s, 6H).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
224 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of dimethylamine (2.0 M solution in THF, 17.2 mL, 34.5 mmol) was added to 5-bromo-2-chloro-4-methoxypyrimidine (1.540 g, 6.89 mmol) at RT. The reaction was heated to 45° C. for 30 min, then cooled and concentrated. The residue was washed and filtered with diethyl ether to give 1.57 g of 5-bromo-4-methoxy-N,N-dimethylpyrimidin-2-amine as a light yellow solid. ES+=232.0 (M+H)
Quantity
17.2 mL
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 5-bromo-2-chloro-4-methoxypyrimidine (3 g, 13.4 mmol) and dimethylamine (2 M in THF, 33.6 mL, 67.1 mmol) in THF (20 mL) was stirred for 18 h at rt and concentrated. The residue was purified by flash chromatography (hexane/EtOAc, 9:1) to afford 2.95 g of the title compound. tR: 1.04 min (LC-MS 2); ESI-MS: 232.0/234.0 [M+H]+ (LC-MS 2); Rf: 0.34 (hexane/EtOAc 9:1).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
33.6 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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